molecular formula C17H23NO5 B1259335 Himeic acid B

Himeic acid B

Cat. No.: B1259335
M. Wt: 321.4 g/mol
InChI Key: CFCNZKAZHHLTLD-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Himeic acid B is a secondary metabolite derived from marine fungi of the genus Aspergillus, first identified alongside Himeic acid A and C in a 2004 study . While Himeic acid A gained attention as a ubiquitin-activating enzyme (E1) inhibitor, this compound exhibited negligible bioactivity in initial assays, highlighting the critical role of structural specificity in enzyme inhibition. Its formation is linked to pH-dependent non-enzymatic conversion from Himeic acid A, suggesting it may be a derivative or degradation product under certain conditions .

Properties

Molecular Formula

C17H23NO5

Molecular Weight

321.4 g/mol

IUPAC Name

(E)-11-(5-carbamoyl-4-oxopyran-2-yl)undec-10-enoic acid

InChI

InChI=1S/C17H23NO5/c18-17(22)14-12-23-13(11-15(14)19)9-7-5-3-1-2-4-6-8-10-16(20)21/h7,9,11-12H,1-6,8,10H2,(H2,18,22)(H,20,21)/b9-7+

InChI Key

CFCNZKAZHHLTLD-VQHVLOKHSA-N

Isomeric SMILES

C1=C(OC=C(C1=O)C(=O)N)/C=C/CCCCCCCCC(=O)O

Canonical SMILES

C1=C(OC=C(C1=O)C(=O)N)C=CCCCCCCCCC(=O)O

Synonyms

himeic acid B

Origin of Product

United States

Comparison with Similar Compounds

Table 2: Bioactivity Against Ubiquitin-Activating Enzyme (E1)

Compound Inhibition at 50 μM Inhibition at 100 μM Reference
Himeic acid A 65% Not tested
Himeic acid B Not tested <5%
Himeic acid C Not tested <5%

Comparison with Other Marine-Derived Ubiquitin System Inhibitors

Marine organisms produce diverse E1 inhibitors, such as hyrtioreticulins (indole alkaloids from sponges) and polyhydroxy sterols (proteasome inhibitors). Hyrtioreticulin A inhibits E1 at lower concentrations (IC₅₀ ~10 μM) than Himeic acid A, suggesting superior potency . Unlike this compound, these compounds retain activity due to stable structural motifs.

Table 3: Select Marine-Derived Ubiquitin System Inhibitors

Compound Source Organism Target IC₅₀/Activity Reference
Himeic acid A Aspergillus sp. E1 enzyme 65% at 50 μM
Hyrtioreticulin A Hyrtios reticulatus E1 enzyme IC₅₀ = 10 μM
Polyhydroxy sterols Acanthodendrorilla sp. Proteasome IC₅₀ = 2.5–5.0 μM

Antitumor Potential in Context of Marine-Derived Compounds

Other compounds, like streptochlorin (indole derivatives) and ammosamides (diketopiperazines), exhibit cytotoxicity via DNA intercalation or tubulin disruption, mechanisms distinct from ubiquitin pathway modulation . The inactivity of this compound in E1 inhibition limits its therapeutic relevance compared to these agents.

Table 4: Antitumor Mechanisms of Marine-Derived Compounds

Compound Source Mechanism of Action Reference
Himeic acid A Aspergillus sp. E1 inhibition → Proteasome
Streptochlorin Streptomyces sp. DNA binding, topoisomerase II
Ammosamides Streptomyces CNR-698 Tubulin polymerization

Q & A

Q. How to ethically address failed replications of this compound’s reported mechanisms?

  • Methodological Answer : Publish replication attempts in dedicated journals (e.g., ACS Central Science’s “Negative Results” section). Use open lab notebooks to document procedural deviations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Himeic acid B
Reactant of Route 2
Himeic acid B

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